An In-depth Technical Guide to the Crystal Structure and Space Group of Lanthanum Oxide
An In-depth Technical Guide to the Crystal Structure and Space Group of Lanthanum Oxide
Lanthanum(III) oxide (La₂O₃), a prominent member of the rare-earth sesquioxides, is a white, inorganic compound with significant applications in optical materials, catalysis, and as a component in certain ferroelectric materials.[1] Its utility is intrinsically linked to its crystal structure, which exhibits a fascinating polymorphism, adopting different crystal structures under varying temperature and pressure conditions. This guide provides a comprehensive overview of the known crystal structures of lanthanum oxide, their respective space groups, and the experimental methodologies employed for their characterization.
Polymorphism of Lanthanum Oxide
Lanthanum oxide is known to crystallize in at least three primary polymorphic forms at ambient pressure, with further transitions observed at very high temperatures. The stable form at room temperature is the hexagonal A-type structure, which transforms to higher symmetry phases upon heating.
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A-type (Hexagonal/Trigonal) : The low-temperature, stable form of La₂O₃.
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C-type (Cubic) : A high-temperature form, which can also be synthesized and remain metastable at lower temperatures, particularly in thin films or nanocrystalline form.[2]
-
H-type (Hexagonal) : A high-temperature hexagonal phase.
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X-type (Cubic) : The highest temperature solid phase before melting.
In addition to these, other structures have been reported or predicted under specific conditions.
Crystallographic Data of Lanthanum Oxide Polymorphs
The structural parameters of the different La₂O₃ polymorphs are summarized in the table below. This data is crucial for researchers in materials science and drug development for computational modeling and understanding the structure-property relationships.
| Polymorph | Crystal System | Space Group | No. | Lattice Parameters (Å) | Coordination of La³⁺ |
| A-type | Trigonal | P
| 164 | a = 3.93, c = 6.11 | 7-coordinate |
| C-type | Cubic | Ia
| 206 | a = 11.36 | 6-coordinate |
| Hexagonal | Hexagonal | P
| 189 | a = 6.27, c = 3.30 | 6-coordinate |
| H-type | Hexagonal | P6₃/mmc | 194 | - | - |
| X-type | Cubic | Im
| 229 | - | - |
Data for A-type, C-type, and P-62m Hexagonal forms are from the Materials Project.[2][3][4] The space groups for H-type and X-type are as reported from high-temperature studies.
Detailed Crystal Structures
A-type La₂O₃
The A-type structure of lanthanum oxide is trigonal, with the space group P
3
m1.[3] In this configuration, the La³⁺ ion is bonded to seven O²⁻ ions.[3] The structure consists of OLa₄ tetrahedra and OLa₆ octahedra.[3]
C-type La₂O₃
The C-type structure is cubic, belonging to the Ia
3
space group.[4] It is a bixbyite-type structure. In this polymorph, there are two distinct crystallographic sites for the La³⁺ ions, both of which are six-coordinated by oxygen ions, forming distorted LaO₆ octahedra.[4] The O²⁻ ions are coordinated by four La³⁺ ions in a tetrahedral arrangement.[4]
P
6
2m Hexagonal La₂O₃**
Another hexagonal polymorph has been identified with the space group P
6
2m.[2] In this structure, the La³⁺ ion is coordinated to six oxygen atoms, forming distorted pentagonal pyramids.[2] The oxygen ions are in a square co-planar geometry, bonded to four lanthanum ions.[2]
Phase Transitions of Lanthanum Oxide
The transformation between the different polymorphs of La₂O₃ is temperature-dependent. The stable A-type form undergoes transitions to the H-type and subsequently to the X-type at very high temperatures before melting.[5]
The transition from the A-type to the H-type phase occurs at approximately 2046 °C, and the transition from the H-type to the X-type phase occurs at around 2114 °C.[5] Lanthanum oxide melts at approximately 2301 °C.[5] The decomposition of lanthanum hydroxide (La(OH)₃) is a common route to synthesize La₂O₃, which proceeds through an intermediate lanthanum hydroxide oxide (LaOOH) phase at around 330 °C, and finally to La₂O₃ at temperatures above 490 °C.[1]
Experimental Protocols
The determination of the crystal structure of lanthanum oxide relies on several experimental techniques, primarily X-ray and neutron diffraction. Below are detailed methodologies for common experimental procedures.
This method is widely used for producing nanoparticle powders of lanthanum oxide.
-
Precursor Preparation : Prepare an aqueous solution of a lanthanum salt, such as lanthanum nitrate (La(NO₃)₃) or lanthanum chloride (LaCl₃).
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Precipitation : Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the lanthanum salt solution while stirring vigorously. This results in the precipitation of lanthanum hydroxide (La(OH)₃).
-
Washing and Filtration : The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and by-products. Filtration is performed to separate the solid La(OH)₃.
-
Drying : The filtered product is dried in an oven at a temperature around 80-100 °C to remove the solvent.
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Calcination : The dried La(OH)₃ powder is calcined in a furnace at a high temperature (typically >600 °C) to induce thermal decomposition into lanthanum oxide (La₂O₃). The final crystal structure can be influenced by the calcination temperature and duration.
PXRD is a fundamental technique for identifying the crystalline phases and determining the structural properties of polycrystalline materials.
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Sample Preparation : A small amount of the finely ground La₂O₃ powder is packed into a sample holder.
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Instrument Setup : A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range, for instance, from 20° to 80°, with a step size of 0.02°.
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Data Collection : The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.
-
Data Analysis :
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Phase Identification : The resulting diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.
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Lattice Parameter Refinement : The precise lattice parameters can be determined by Rietveld refinement of the powder diffraction data using software such as GSAS-II or FullProf.
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Crystallite Size Determination : The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
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For a precise determination of the atomic positions, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard. While obtaining single crystals of La₂O₃ can be challenging, the general methodology is as follows.[6]
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Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope to ensure it is free from significant defects.[7] The crystal is then mounted on a goniometer head.[6]
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Data Collection :
-
The mounted crystal is placed on a four-circle diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector.[8]
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The unit cell parameters are determined from a preliminary set of diffraction spots.
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A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans.
-
-
Data Reduction : The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement :
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
This model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors to yield precise atomic coordinates, and thermal displacement parameters. Software such as SHELXL or Olex2 is commonly used for this purpose.
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Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a material like lanthanum oxide follows a logical workflow, from synthesis to the final refined structure.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. geo.umass.edu [geo.umass.edu]
